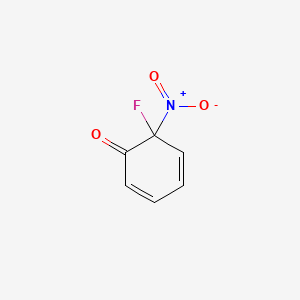

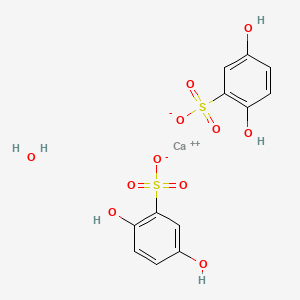

![molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7](/img/structure/B569280.png)

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Overview

Description

“6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . The Canonical SMILES representation is: C1CC2=C(C1)N=CC=C2 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 119.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It exhibits various biological activities, including potential antiulcer and anticancer properties. Its preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% and showing promising development prospects (Fu Chun, 2007).

Chemical Synthesis and Modifications

The compound is a key component in synthesizing pyrimidines and tetrahydroquinolines through a one-pot, multi-step process. This process involves coupling, isomerization, Stork-enamine alkylation, and cyclocondensation, underscoring its versatility in chemical synthesis (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).

Catalytic Synthesis Approaches

Catalytic methods have been developed for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including the use of copper(I) chloride under autoclave conditions. This approach yields a product with over 60% efficiency and high purity, demonstrating the effectiveness of catalytic synthesis in producing this compound (Zhong Wei-hui, 2007).

Anticancer Research

Recent studies have explored the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under high-pressure conditions, assessing their potential as anticancer agents. Preliminary tests showed promising results against several cancer cell lines, suggesting a potential role in anticancer drug design (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBSOMPLLSUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984078 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654676-62-7 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

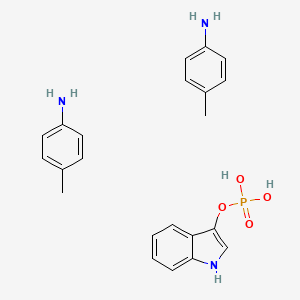

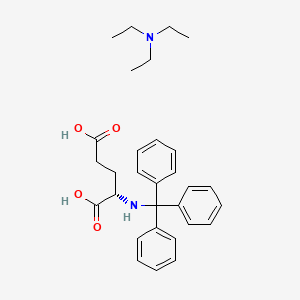

![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)

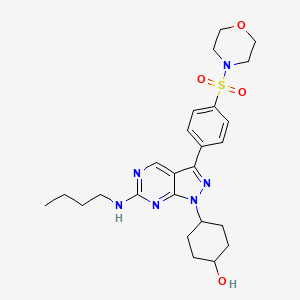

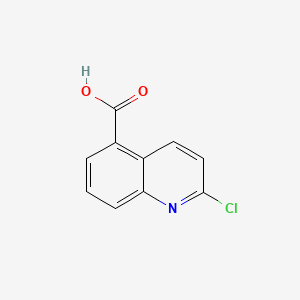

![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)

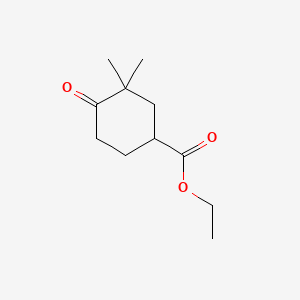

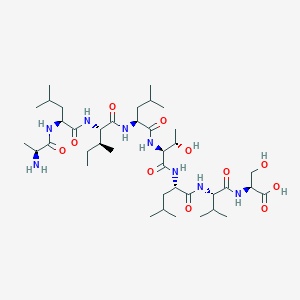

![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)